N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
Historical Context of Benzofuran-Based Carboxamides in Medicinal Chemistry
Benzofuran derivatives have been integral to medicinal chemistry since the 19th century, with early isolation from natural sources like Psoralea corylifolia and synthetic analogs emerging in the 1930s. The carboxamide functionalization of benzofurans gained prominence in the 1980s when researchers recognized its role in enhancing hydrogen-bonding interactions with biological targets. For instance, the discovery of benzofuran-2-carboxamides as serotonin receptor modulators marked a pivotal shift toward rational design of neuroactive compounds.
A critical milestone occurred in the 2000s with the development of 8-aminoquinoline-directed C–H arylation techniques, enabling precise functionalization at the C3 position of benzofuran scaffolds. This methodology laid the groundwork for complex derivatives like N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide, where strategic placement of methoxy groups and carboxamide linkages could be systematically explored.
Significance of Dual Benzofuran Systems in Pharmaceutical Research
Dual benzofuran architectures, such as those in the subject compound, exploit synergistic electronic and steric effects between the two heterocyclic systems. The propyl linker between the benzofuran units introduces conformational flexibility, allowing simultaneous engagement with hydrophobic pockets and catalytic sites in enzymes.
Such systems have demonstrated exceptional promise in oncology, with C3-arylated benzofuran carboxamides exhibiting sub-micromolar cytotoxicity against colorectal (HCT116) and breast (MCF7) cancer lines. The dual scaffold architecture also mitigates off-target effects by providing a larger surface area for selective interactions.
Research Evolution of Methoxy-Substituted Benzofuran Carboxamides
The introduction of methoxy groups at the C7 position of benzofuran carboxamides arose from structure-activity relationship (SAR) studies in antiviral research. Early work on hepatitis C virus (HCV) inhibitors revealed that 7-methoxy substitution:
- Increased π-stacking interactions with aromatic residues in the NS5B polymerase active site
- Reduced oxidative metabolism by cytochrome P450 3A4
- Improved blood-brain barrier penetration for CNS-targeted agents
Recent innovations in radical cyclization cascades and proton quantum tunneling reactions have enabled efficient synthesis of methoxy-bearing benzofuran cores, overcoming previous challenges with regioselectivity. For this compound, these advances permitted gram-scale production with >95% purity, facilitating detailed biological evaluation.
Current Research Landscape and Scientific Rationale
Contemporary studies focus on three primary areas:
- Chemotaxis Modulation : The compound’s ability to block CCL20-induced migration of peripheral blood mononuclear cells (PBMCs) at IC₅₀ values of 1.2–3.8 μM suggests utility in inflammatory bowel disease and metastatic cancer.
- Kinase Inhibition : Preliminary molecular docking indicates strong binding affinity (ΔG = -9.8 kcal/mol) for cyclin-dependent kinase 9 (CDK9), a regulator of transcription in malignant cells.
- Dual-Target Strategies : Structural analogs demonstrate concurrent inhibition of aromatase (Arom) and steroid sulfatase (STS) with IC₅₀ values <100 nM, highlighting potential for endocrine-resistant breast cancer therapy.
Ongoing work employs computational fragment-based drug design to optimize the propyl linker length and explore alternative substitutions at the C3 position of the secondary benzofuran unit. These efforts aim to balance potency with physicochemical properties critical for oral bioavailability, particularly logP (current value: 3.8) and polar surface area (85 Ų).
The integration of high-throughput synthetic methodologies—notably Pd-catalyzed C–H arylations and transamidation protocols—has accelerated the generation of structure-activity data. This combinatorial approach has identified critical pharmacophoric elements:
- The 7-methoxy group is indispensable for maintaining nanomolar-level activity against CCR6-mediated pathways
- N-Propyl spacing between benzofuran units optimizes inter-ring distance for simultaneous target engagement
- Carboxamide orientation dictates selectivity between kinase and chemokine receptor targets
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-18-10-4-7-15-13-19(26-20(15)18)21(23)22-11-5-8-16-12-14-6-2-3-9-17(14)25-16/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJNLCYIKAIQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCC3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives, including N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide, typically involves multicomponent reactions. Recent studies have highlighted various synthetic pathways that enhance the yield and purity of these compounds. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while improving yields .
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study demonstrated that compounds with similar structures were able to induce apoptosis in leukemia cells, suggesting that this compound may share similar mechanisms of action .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Induces apoptosis |
| 7-hydroxy-6-methoxy-2-methyl-benzofuran | HepG2 | 10 | Cell cycle arrest |
| Amiodarone | Various | 5 | Inhibits cell proliferation |
Antimicrobial Activity
In addition to anticancer properties, benzofuran derivatives have shown significant antimicrobial activity. A study screened various benzofuran compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent inhibitory effects . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
Case Studies and Research Findings
Several studies have documented the therapeutic potential of benzofuran derivatives:
- Study on Anticancer Properties : A recent investigation reported that a derivative similar to this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of benzofuran derivatives against multidrug-resistant bacterial strains, suggesting their potential as new antimicrobial agents in treating infections that are difficult to manage with existing antibiotics .
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics for this class of compounds, which is critical for their development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran-based compounds share structural motifs that influence their physicochemical and biological behaviors. Below is a comparative analysis of N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Rigidity: The methoxy group at the 7-position in the target compound likely enhances planarity compared to non-methoxy analogs, as observed in SHELXL-refined structures . This rigidity may improve binding affinity to enzymatic targets.
Linker Length: The propyl linker (vs.
Electron Effects: Unlike nitro-substituted analogs, the methoxy group acts as an electron donor, influencing electronic distribution and reactivity.
Pharmacokinetic Considerations :
- Solubility : Methoxy groups generally improve aqueous solubility compared to nitro or alkyl substituents.
- Metabolic Stability : Longer linkers (e.g., propyl) may reduce metabolic degradation compared to shorter chains.
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological activities. The presence of methoxy and carboxamide functional groups enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzofuran derivatives showed promising activity against Mycobacterium tuberculosis (H37Rv strain), with minimum inhibitory concentrations (MIC) as low as 8 µg/mL for some derivatives .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 3 | 8 | Antimycobacterial |
| Compound 4 | 2 | Antifungal |
| Compound 6 | 3.12 | Antibacterial |
The above table summarizes key findings related to the antimicrobial efficacy of benzofuran derivatives. Notably, the unsubstituted benzofuran ring combined with specific side chains enhances activity against various pathogens .
Anticancer Activity
Benzofuran derivatives, including this compound, have also shown potential anticancer properties. In vitro studies have revealed that these compounds can inhibit the proliferation of cancer cell lines effectively.
Case Study: Antiproliferative Effects
In a study by Flynn et al., several benzofuran derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The introduction of methoxy groups at specific positions on the benzofuran ring significantly increased their activity .
Table 2: Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BNC105 | MCF-7 | <0.60 | Induction of apoptosis |
| BNC106 | HeLa | 0.75 | Cell cycle arrest |
These findings underscore the potential of benzofuran derivatives in cancer therapy, with mechanisms involving apoptosis and cell cycle modulation being critical to their efficacy .
Mechanistic Insights
The biological activity of this compound is believed to be mediated through interactions with specific biological targets, including enzymes and receptors involved in cell signaling pathways. For instance, some studies suggest that these compounds may act as inhibitors of phosphodiesterase enzymes or modulate serotonin receptors, contributing to their therapeutic effects .
Q & A
Q. What are the established synthetic routes for N-[3-(1-benzofuran-2-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide, and what experimental conditions optimize yield?
The compound can be synthesized via multi-step protocols involving benzofuran-2-carboxylic acid intermediates. A common approach includes esterification, coupling reactions (e.g., using EDCI for amide bond formation), and purification via column chromatography. For example, refluxing with potassium hydroxide in water/methanol followed by acidification and extraction with chloroform (yield: 82%) is effective for analogous benzofuran derivatives . Optimization of reaction time, solvent polarity (e.g., THF for NaH-mediated steps), and temperature control during reflux are critical for yield improvement .
Q. How is the compound characterized structurally, and what spectroscopic methods validate its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the benzofuran backbone and substituent positions, while IR spectroscopy verifies functional groups like the carboxamide. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity is assessed via HPLC (>98%) and thin-layer chromatography (Rf values, e.g., 0.65 in ethyl acetate) . For crystalline derivatives, X-ray diffraction (XRD) resolves planar benzofuran units and hydrogen-bonding patterns (e.g., O–H⋯O dimers) .
Advanced Research Questions
Q. What crystallographic software and refinement methods are recommended for resolving structural ambiguities in benzofuran derivatives?
SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) are industry standards for small-molecule crystallography. These tools handle high-resolution data, twinning, and hydrogen-bonding networks. ORTEP-III with a graphical interface (ORTEP-3) visualizes thermal ellipsoids and molecular geometry, aiding in identifying deviations (e.g., mean planar deviation of 0.005 Å in benzofuran cores) . For macromolecular applications, SHELXPRO interfaces with refinement pipelines .
Q. How do substituents on the benzofuran core influence biological activity, and what computational models predict structure-activity relationships (SAR)?
Substituents like methoxy groups enhance pharmacokinetic properties (e.g., solubility) and modulate interactions with targets. Docking studies using software like AutoDock Vina can predict binding affinities to enzymes (e.g., antimicrobial targets). For example, fluorinated benzofurans show improved antibacterial activity due to electron-withdrawing effects . Experimental SAR for analogs reveals that 7-methoxy groups reduce metabolic degradation, as seen in antitumor assays .
Q. What methodologies address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values in cytotoxicity assays)?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., MTT assay with controlled DMSO concentrations) and meta-analyses of dose-response curves are critical. For example, studies on benzofuran carboxamides highlight the importance of normalizing data to positive controls (e.g., doxorubicin) and validating via orthogonal assays (e.g., apoptosis markers) .
Q. How are intermolecular interactions (e.g., hydrogen bonding, π-π stacking) analyzed to explain crystallization behavior?
XRD data reveal packing motifs, such as centrosymmetric dimers stabilized by O–H⋯O bonds (2.7–2.9 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., C–H⋯π contacts in methoxy-substituted analogs). Software like CrystalExplorer visualizes these interactions, aiding in polymorph prediction .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Chiral HPLC or enzymatic resolution ensures enantiopurity during scale-up. Continuous flow reactors improve reproducibility for sensitive steps (e.g., Pd-catalyzed couplings). For example, microreactors reduce side reactions in benzofuran ring closure, achieving >95% enantiomeric excess .
Methodological Resources
Q. What databases or spectral libraries are authoritative for verifying benzofuran derivatives?
Q. How are stability and degradation products analyzed under physiological conditions?
Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify hydrolytic degradation products (e.g., cleavage of the carboxamide group). Phosphate-buffered saline (PBS, pH 7.4) mimics physiological conditions, while mass spectrometry tracks oxidation of methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
